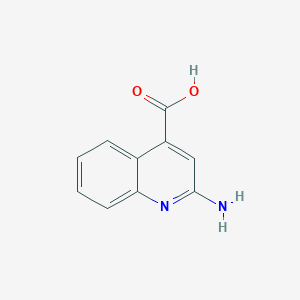

2-Aminoquinoline-4-carboxylic acid

Vue d'ensemble

Description

2-Aminoquinoline-4-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial applications . The compound features an amino group at the second position and a carboxylic acid group at the fourth position on the quinoline ring, making it a versatile scaffold for further functionalization.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave irradiation to yield quinoline-2,4-dicarboxylic acid . Another method involves the condensation of 2-aminobenzoic acid with ethyl acetoacetate in the presence of a catalyst .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve yield but also reduce the use of hazardous reagents and solvents.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Aminoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

2-Aminoquinoline-4-carboxylic acid has numerous applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-aminoquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound often targets enzymes or receptors involved in disease pathways. For example, quinoline derivatives can inhibit the heme detoxification pathway in malaria parasites, leading to their death . The molecular targets and pathways involved vary based on the specific derivative and its intended use .

Comparaison Avec Des Composés Similaires

Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold.

Amodiaquine: Another antimalarial drug with a similar structure.

2-Phenylquinoline-4-carboxylic acid: A derivative with anticancer properties.

Uniqueness: 2-Aminoquinoline-4-carboxylic acid is unique due to its specific functional groups, which allow for diverse chemical modifications and applications. Its versatility makes it a valuable compound in various fields of research and industry .

Activité Biologique

2-Aminoquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family, which is recognized for its diverse biological activities. Quinoline derivatives have been extensively studied for their medicinal properties, including antimalarial, anticancer, and antimicrobial effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

This compound can be synthesized through various methods, including the Doebner reaction and Pfitzinger reaction. These synthesis pathways allow for modifications that can enhance its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C_10H_8N_2O_2 |

| Molecular Weight | 188.18 g/mol |

| CAS Number | 157915-68-9 |

| Solubility | Soluble in water |

| Melting Point | 250-252 °C |

Antimicrobial Activity

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial and fungal strains.

- Antibacterial Activity : Research indicates that quinoline derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or protein production.

- Antifungal Activity : The compound has also shown effectiveness against fungal pathogens, suggesting its potential use in treating fungal infections.

Antimalarial Activity

The antimalarial properties of quinoline derivatives are well-documented. Related compounds have been utilized in the treatment of malaria due to their ability to target the Plasmodium falciparum parasite.

- Mechanism of Action : The effectiveness of this compound may arise from its ability to accumulate in the acidic digestive vacuole of the parasite, leading to inhibition of heme polymerization, which is crucial for parasite survival .

Anticancer Activity

Recent studies have explored the anticancer potential of quinoline derivatives. These compounds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

- Mechanisms : The anticancer effects may involve modulation of signaling pathways associated with cell proliferation and survival. For instance, some derivatives have been shown to inhibit specific kinases involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of quinoline derivatives. Modifications at various positions on the quinoline ring can significantly influence their pharmacological properties.

Table 2: SAR Insights for Quinoline Derivatives

| Modification Position | Effect on Activity |

|---|---|

| Position 2 | Enhances antibacterial activity |

| Position 4 | Increases antimalarial potency |

| Position 7 | Modulates anticancer effects |

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Antimalarial Efficacy : A study reported that a derivative demonstrated low nanomolar activity against P. falciparum with excellent oral bioavailability in mouse models . This suggests promising prospects for clinical applications in malaria treatment.

- Anticancer Research : In vitro studies indicated that modifications to the amino group enhanced cytotoxicity against various cancer cell lines, supporting further investigation into its potential as a chemotherapeutic agent .

- Antimicrobial Testing : A series of tests demonstrated that certain derivatives exhibited potent activity against resistant bacterial strains, indicating their potential role in addressing antibiotic resistance issues .

Propriétés

IUPAC Name |

2-aminoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-5-7(10(13)14)6-3-1-2-4-8(6)12-9/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCNNACKTTUWQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390229 | |

| Record name | 2-aminoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157915-68-9 | |

| Record name | 2-Amino-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157915-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-aminoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.